molecular formula C24H18O3 B1361497 1-Naphthaleneacetic anhydride CAS No. 5415-58-7

1-Naphthaleneacetic anhydride

Cat. No. B1361497
CAS RN: 5415-58-7
M. Wt: 354.4 g/mol
InChI Key: ACONQQKANQRXQN-UHFFFAOYSA-N
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Description

1-Naphthaleneacetic anhydride, also known as 1-Naphthylacetic anhydride, is a carboxylic acid anhydride . It has been used for fluorescence . The molecular formula is (C10H7CH2CO)2O .


Molecular Structure Analysis

The molecular structure of 1-Naphthaleneacetic anhydride is represented by the formula (C10H7CH2CO)2O . The InChI representation is 1S/C24H18O3/c25-23(15-19-11-5-9-17-7-1-3-13-21(17)19)27-24(26)16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2 .


Physical And Chemical Properties Analysis

1-Naphthaleneacetic anhydride has a molecular weight of 354.4 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Fluorescence Studies

1-Naphthaleneacetic anhydride is used as a derivatizing agent for fluorescence studies due to its high purity and ability to form fluorescent derivatives. This application is crucial in the field of analytical chemistry, where it aids in the detection and quantification of airborne polyamines using High-Performance Liquid Chromatography (HPLC) .

Photophysical Property Investigation

The compound’s derivatives exhibit unique photophysical properties, making them valuable for investigating UV-visible spectroscopy and fluorescence spectroscopy. Researchers study concentration-dependent spectra and solvatochromic shifts to understand the behavior of these compounds under various conditions .

Sensing and Imaging

Naphthalene derivatives, including 1-Naphthaleneacetic anhydride, serve as efficient fluorescence probes for sensing and imaging purposes. Their strong fluorescence and photostability make them suitable for detecting and imaging in biological and chemical systems .

Organic Electronic Appliances

Due to their excellent photostability and electroactivity, naphthalene derivatives are considered prime candidates for constructing organic electronic devices. These materials are used in the development of organic light-emitting diodes (OLEDs) and other electronic components .

Pharmaceutical Synthesis

In pharmaceutical research, 1-Naphthaleneacetic anhydride is utilized in the synthesis of various drug compounds. Its reactivity allows for the formation of complex molecules that can be used in drug development and synthesis.

Plant Growth Regulation

This compound has applications in agriculture, particularly in plant growth regulation. It can be used to synthesize plant hormones that influence growth patterns, root formation, and fruit development in crops.

Surfactant and Wetting Agent Production

The chemical properties of 1-Naphthaleneacetic anhydride make it a valuable resource for producing surfactants and wetting agents. These are used in a variety of industrial and consumer products to modify surface tension and improve product performance.

Insecticide Formulation

Finally, 1-Naphthaleneacetic anhydride is used in the formulation of insecticides. Its derivatives can act as active ingredients in pest control products, providing an effective means of protecting crops and stored products from insect damage.

Safety and Hazards

The safety data sheet for a related compound, Naphthalene, classifies it as a flammable solid and suspected of causing cancer . It is also very toxic to aquatic life with long-lasting effects .

Relevant Papers One paper investigated the electrochemical behaviors of 1-naphthaleneacetic acid (NAA) at an ionic liquid modified carbon paste electrode . Another study used a nuclear magnetic resonance (NMR)-based metabolomics approach to understand the regulatory mechanism of 1-Naphthaleneacetic acid in strawberry maturation .

Mechanism of Action

Target of Action

1-Naphthaleneacetic anhydride, also known as 1-Naphthylacetic anhydride, is a derivative of 1-naphthaleneacetic acid (NAA), which is a synthetic plant hormone in the auxin family . The primary target of NAA is the S-phase kinase-associated protein 1 in humans . This protein plays a crucial role in cell cycle progression .

Mode of Action

Its parent compound, naa, is known to interact with its targets to regulate cell expansion, division, and differentiation . It’s plausible that 1-Naphthaleneacetic anhydride may have a similar mode of action.

Biochemical Pathways

NAA has been shown to affect cell division and cell elongation differentially . It stimulates cell elongation at concentrations much lower than those required to stimulate cell division . These effects are likely mediated through the modulation of various biochemical pathways involved in cell growth and development .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of the compound and its ultimate effects on the body .

Result of Action

The result of the action of 1-Naphthaleneacetic anhydride is likely to be similar to that of NAA, given their structural similarity. NAA is known to regulate plant growth and development by modulating cell expansion, division, and differentiation . It’s also used to treat digestive problems from excessive fat consumption and functional disorders of the gallbladder and bile ducts .

Action Environment

The action, efficacy, and stability of 1-Naphthaleneacetic anhydride can be influenced by various environmental factors. For instance, NAA, when present in the environment, undergoes oxidation reactions with hydroxyl radicals and sulfate radicals . Such environmental interactions could potentially affect the action of 1-Naphthaleneacetic anhydride as well.

properties

IUPAC Name

(2-naphthalen-1-ylacetyl) 2-naphthalen-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O3/c25-23(15-19-11-5-9-17-7-1-3-13-21(17)19)27-24(26)16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACONQQKANQRXQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)OC(=O)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278815
Record name 1-Naphthaleneacetic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthaleneacetic anhydride

CAS RN

5415-58-7
Record name 1-Naphthaleneacetic anhydride
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Record name 1-Naphthaleneacetic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Naphthaleneacetic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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